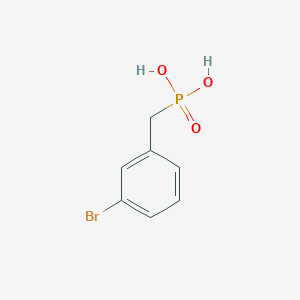

3-Bromobenzylphosphonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromobenzylphosphonic acid is a useful research compound. Its molecular formula is C7H8BrO3P and its molecular weight is 251.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the common synthetic routes for 3-bromobenzylphosphonic acid, and how are they optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling reactions, such as the Suzuki-Miyaura reaction, where a brominated aryl halide reacts with a boronic acid derivative. For example, 3-bromobenzyl bromide can be cross-coupled with a phosphonic acid-bearing boronic ester under palladium catalysis (e.g., PdCl₂) in a basic aqueous medium . Optimization includes tuning the catalyst loading (0.5–5 mol%), solvent system (e.g., DMF/water mixtures), and reaction temperature (80–120°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming structural integrity. The ³¹P NMR peak typically appears at δ 15–25 ppm, confirming the phosphonic acid group. Infrared (IR) spectroscopy identifies P=O stretching vibrations (~1150–1250 cm⁻¹) and Br-C aromatic bonds (~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₇H₇BrO₃P: ~257.94 g/mol) .

Q. Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or cell models. For example, studies showing conflicting inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) should be re-evaluated using standardized protocols:

- Control experiments: Include positive controls (e.g., iodoacetate for GAPDH inhibition).

- Dose-response curves: Test a wide concentration range (nM–mM) to identify non-specific effects at high doses.

- Structural analogs: Compare activity of this compound with non-brominated analogs to isolate the bromine’s role .

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

- Electrostatic potential maps: Identify electron-deficient regions (e.g., bromine’s electrophilic nature).

- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict nucleophilic attack sites.

- Solvent effects: Use continuum solvation models (e.g., PCM) to simulate aqueous or organic environments .

Q. Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

Store in airtight containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the phosphonic acid group. Desiccants (e.g., silica gel) prevent moisture uptake. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation .

Q. Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic pathways of this compound?

Methodological Answer:

Incorporate stable isotopes during synthesis (e.g., deuteration at the benzyl position) and track metabolites via:

- LC-MS/MS: Quantify labeled vs. unlabeled fragments.

- Isotope Ratio Monitoring: Compare ¹³C/¹²C ratios in urinary or plasma samples.

- Tracer studies: Co-administer with ¹⁸O-water to trace phosphonic acid hydrolysis .

Q. Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst recycling: Use immobilized palladium catalysts (e.g., Pd/C) to reduce metal leaching.

- Flow chemistry: Improve heat/mass transfer and reaction consistency.

- Byproduct management: Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess bromine .

Q. Basic: How is the purity of this compound validated for in vitro studies?

Methodological Answer:

- HPLC-UV/RI: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (90:10 to 50:50 gradient).

- Elemental analysis: Confirm Br and P content (±0.3% theoretical).

- Karl Fischer titration: Ensure water content <0.5% .

Q. Advanced: How do researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Core modifications: Synthesize derivatives with substituents at the benzyl (e.g., methyl, nitro) or phosphonic acid (e.g., esterification) positions.

- Pharmacophore mapping: Use X-ray crystallography or docking simulations to identify key binding motifs (e.g., bromine’s hydrophobic interactions).

- In vivo efficacy: Test analogs in disease models (e.g., cancer xenografts) with pharmacokinetic profiling (t½, AUC) .

属性

IUPAC Name |

(3-bromophenyl)methylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYFBQGTSGSWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。